Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate
Description
The compound Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate is a structurally complex molecule featuring:
- A propan-2-yl ester group linked to a cyclohexane ring.
- A carboxylate moiety at position 1 of the cyclohexane.
- A pyridinyl-triazolyl substituent at position 3, with a hydroxymethyl group on the triazole ring and a methyl group on the pyridine.
Properties
Molecular Formula |
C20H28N4O4 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H28N4O4/c1-12(2)27-20(26)14-6-5-7-15(10-14)28-18-9-8-16(21-13(18)3)19-17(11-25)24(4)23-22-19/h8-9,12,14-15,25H,5-7,10-11H2,1-4H3 |
InChI Key |
PYRSQORHSAQHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CO)OC3CCCC(C3)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate typically involves multiple steps, including the formation of the triazole and pyridine rings, followed by their coupling with the cyclohexane carboxylate group. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Formation of the Pyridine Ring: This can be synthesized using various methods, such as the Hantzsch pyridine synthesis.
Coupling Reactions: The triazole and pyridine rings are then coupled with the cyclohexane carboxylate group using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The triazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key Compounds for Comparison:
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) : Contains a pyran core with ester and cyano groups. Lacks the triazole moiety but shares a pyridine-like heterocycle (pyran) and ester functionality. Synthesis employs ethyl cyanoacetate, suggesting shared reactivity with the target compound’s ester group.
Coumarin-pyrimidinone hybrids (4i, 4j) : Feature coumarin and pyrimidinone rings with tetrazole substituents. Differ in heterocyclic diversity but share substituent complexity (e.g., methyl, phenyl groups). Highlight the role of aromatic systems in modulating solubility and bioactivity.
6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid :
- Contains multiple hydroxyl and hydroxymethyl groups on fused pyran systems.
- Contrasts with the target compound’s triazole and pyridine substituents but illustrates the impact of polar groups on solubility.
Physicochemical Properties
Computational Analysis Insights
- Multiwfn Software : Used to analyze electron localization, bond orders, and electrostatic potentials in analogous compounds. The target’s triazole ring may exhibit strong electron-withdrawing effects, altering charge distribution compared to pyran-based systems. Hydroxymethyl group: Predicted to enhance solubility via hydrogen bonding, similar to hydroxylated pyrans in .
Biological Activity
Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate, a complex organic compound, has garnered attention due to its unique structural features, including a triazole ring, a pyridine ring, and a cyclohexane carboxylate group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 388.5 g/mol. The compound's structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O4 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | PYRSQORHSAQHOW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole and pyridine rings are known to modulate enzyme activity and receptor interactions, potentially affecting various biochemical pathways. The hydroxymethyl group may also play a role in enhancing the compound's solubility and reactivity.
Biological Activity
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, triazoles are recognized for their antifungal activity by inhibiting the synthesis of ergosterol in fungal cell membranes. Preliminary studies suggest that this compound may share this mechanism, warranting further investigation into its efficacy against various pathogens.
Anticancer Properties
The compound's structure suggests potential anticancer activity, as both triazole and pyridine derivatives have been explored for their ability to inhibit tumor growth. Research has shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
Given the presence of the hydroxymethyl group, which is often associated with anti-inflammatory agents, this compound may exhibit properties that reduce inflammation. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, thus decreasing prostaglandin synthesis and inflammation.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Triazole Derivatives : A study on triazole derivatives indicated significant antimicrobial activity against various bacterial strains, with IC50 values suggesting potent inhibition at low concentrations.
- Pyridine Compounds : Research has shown that pyridine-based compounds can effectively inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .
- Hydroxymethyl Substituents : Compounds featuring hydroxymethyl groups have been linked to enhanced solubility and bioavailability, which could improve therapeutic outcomes in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
